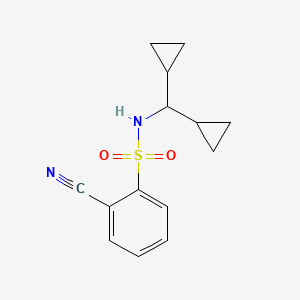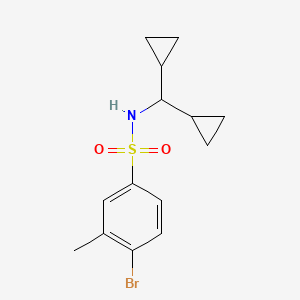
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide, also known as DCMBS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal activities. However, DCMBS has been found to have a different mechanism of action, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide inhibits the activity of carbonic anhydrases by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ion. This results in a decrease in the concentration of bicarbonate ions, which can have a wide range of effects on various biological processes.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrases by 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has been found to affect various physiological processes, including renal function, acid-base balance, and respiration. 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has also been shown to have anti-tumor and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has several advantages as a pharmacological tool for studying various biological processes. It is highly specific for carbonic anhydrases, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for research involving 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide. One area of interest is the development of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide-based therapeutics for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide as a tool for studying the role of carbonic anhydrases in various physiological processes, including acid-base balance and respiration. Additionally, further research is needed to explore the potential of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide in other areas of biology, such as neuroscience and microbiology.
Conclusion
In conclusion, 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide is a valuable pharmacological tool for studying the role of carbonic anhydrases in various biological processes. It has several advantages as a research tool, including its specificity and potency. However, careful dosing and potential toxicity should be considered when using 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide in lab experiments. There are several future directions for research involving 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide, including the development of therapeutics and the exploration of its potential in other areas of biology.
Métodos De Síntesis
The synthesis of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide involves the reaction of dicyclopropylmethylamine with 2-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has been extensively used in scientific research as a pharmacological tool to study the role of various biological processes. It has been found to inhibit the activity of a specific class of enzymes known as carbonic anhydrases, which play important roles in many physiological processes such as acid-base balance, ion transport, and respiration.
Propiedades
IUPAC Name |
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-9-12-3-1-2-4-13(12)19(17,18)16-14(10-5-6-10)11-7-8-11/h1-4,10-11,14,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPRDKAVMNBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NS(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)




![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)

